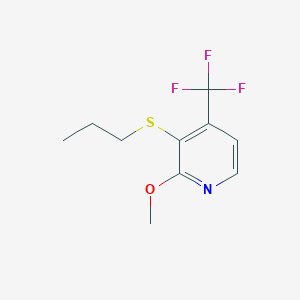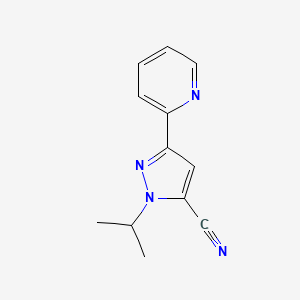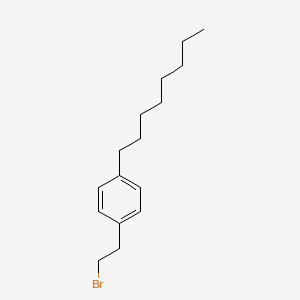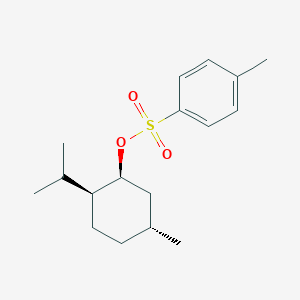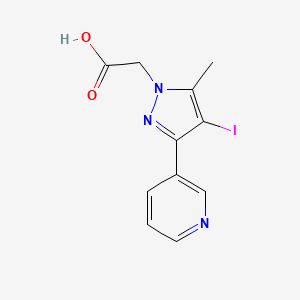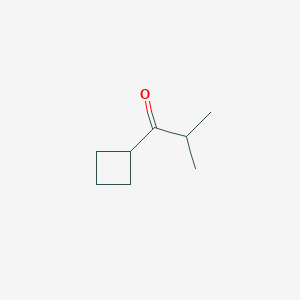
1-Cyclobutyl-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-2-methylpropan-1-one is an organic compound with the molecular formula C8H14O It is a cycloalkane derivative, characterized by a cyclobutyl group attached to a methylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2-methylpropanal under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, while maintaining stringent control over reaction parameters to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclobutyl-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The cyclobutyl ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cycloalkane structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism by which 1-cyclobutyl-2-methylpropan-1-one exerts its effects depends on its specific application. In chemical reactions, the cyclobutyl group can influence the reactivity and stability of intermediates. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Cyclobutylmethanol: Similar in structure but with a hydroxyl group instead of a ketone.
Cyclobutylacetone: Contains an acetone group attached to the cyclobutyl ring.
2-Methylcyclobutanone: A ketone with a similar ring structure but different substitution pattern.
Uniqueness: 1-Cyclobutyl-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclobutyl group provides a rigid, strained ring system that can influence reactivity and stability, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
1-cyclobutyl-2-methylpropan-1-one |
InChI |
InChI=1S/C8H14O/c1-6(2)8(9)7-4-3-5-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
PJSIVCTXKFMCHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


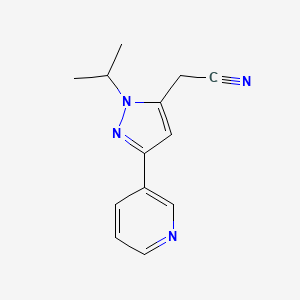

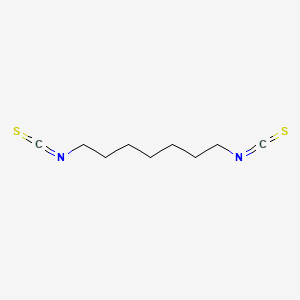
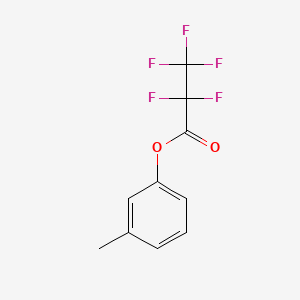
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
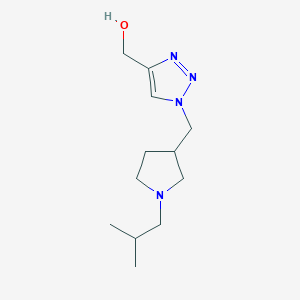
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
